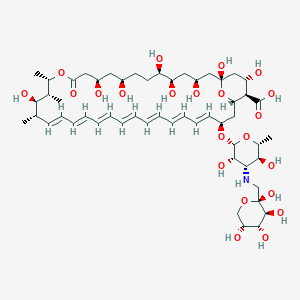

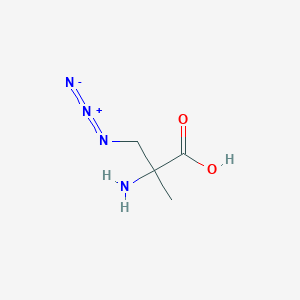

1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phospholipids like 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) involves complex chemical procedures. Paltauf (1976) detailed an enzymatic method for synthesizing phospholipids with unsaturated acyl chains, starting from racemic glycerol ethers, using phospholipase A2 and tritiated hydrogen in the presence of a platinum catalyst (Paltauf, 1976). This method emphasizes the importance of precise enzymatic control in the synthesis of phospholipids with specific unsaturated acyl chains.

Molecular Structure Analysis

The molecular structure of phospholipids is crucial for their function in biological membranes. The crystal structure of similar phospholipids, as determined by Pascher et al. (1987), provides insights into the conformation and molecular packing of phospholipids in crystal and bilayer forms, revealing the L-shaped configuration of the molecules and their packing in bilayer structures (Pascher et al., 1987).

Chemical Reactions and Properties

Phospholipids undergo various chemical reactions, reflecting their biological functions. Changi et al. (2012) explored the hydrolysis of phospholipids in high-temperature water, revealing the formation of oleic acid and other phosphorus-containing products. This study highlights the stability and reactivity of phospholipids under extreme conditions (Changi et al., 2012).

Physical Properties Analysis

The physical properties of phospholipids, such as phase behavior and thermal properties, are influenced by their acyl chain composition. Barton and Gunstone (1975) investigated the differential thermal analysis of lecithins, revealing how unsaturation in the hydrocarbon chains affects the transition temperatures of phospholipid bilayers (Barton & Gunstone, 1975).

Chemical Properties Analysis

The chemical properties of phospholipids, including reactivity and interaction with other molecules, are critical for their biological roles. Studies on the enzymatic conversion of ether analogues of glycerol phospholipids by Heinz et al. (1979) provide insights into the reactivity of phospholipid molecules in biological systems, demonstrating how specific enzymes modify phospholipid structures (Heinz et al., 1979).

Applications De Recherche Scientifique

Synthesis and Radio-labeling : Paltauf (1976) described a method for synthesizing a related compound, starting from rac 1-0-octadecen-9'-ylglycerol, which is used in radiolabeling for biochemical studies (Paltauf, 1976).

Interaction with Small Molecules : Huang et al. (2013) utilized this compound in a study to detect interactions between small molecules (like tetracaine) and lipid membranes. This research demonstrated the compound's utility in understanding drug-membrane interactions, which is vital in drug development (Huang et al., 2013).

Protein-Liposome Interactions : Triantafyllopoulou et al. (2022) investigated how serum proteins interact with liposomes containing this compound, shedding light on how surface charge and bilayer fluidity affect protein binding, essential for drug and gene delivery systems (Triantafyllopoulou, Pippa, & Demetzos, 2022).

Stability of Phospholipid Multilayers : Saccani et al. (2004) explored the stabilization of phospholipid multilayers, including this compound, at the air-water interface. This study is relevant for understanding biological membranes and their interactions with proteins and peptides (Saccani, Castano, Beaurain, Laguerre, & Desbat, 2004).

Labeling of the Glycerol Moiety : Schmitt et al. (1995) synthesized a radiolabeled version of this compound for biochemical studies, demonstrating its use in tracking molecular interactions and pathways (Schmitt, Amidon, Wykle, & Waite, 1995).

Modulation of Bilayer Fluidity and Stability : Liu et al. (2013) studied how lipid compositions, including this compound, affect the fluidity and stability of bilayers. This research is crucial for understanding cellular membrane dynamics and designing membrane-based drug delivery systems (Liu, Wang, Fu, Leblanc, & Yan, 2013).

Surface Tension and Adsorption Behavior : Lozano et al. (2009) examined the surface interactions of certain surfactants with phospholipids, including this compound, highlighting its relevance in understanding interfacial phenomena in biological systems (Lozano, Pinazo, Pons, Pérez, & Franses, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds are often involved in lipid metabolism and signaling .

Mode of Action

Phosphoglycerides like dopg na typically interact with their targets by integrating into cell membranes or by serving as precursors for signaling molecules .

Pharmacokinetics

As a lipid compound, its bioavailability would likely be influenced by factors such as solubility and transport mechanisms .

Result of Action

Phosphoglycerides like dopg na can influence cell membrane properties and intracellular signaling .

Propriétés

IUPAC Name |

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b19-17-,20-18-;/t39?,40-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVFCFQZFCOKRC-IPKKNMRRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67254-28-8 | |

| Record name | 1,2-Dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM 1,2-DIOLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T40U11PG20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)

![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)

![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)